![molecular formula C21H16N4O4S B2540691 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-09-7](/img/no-structure.png)

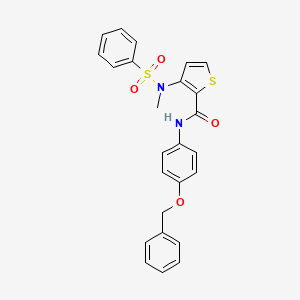

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

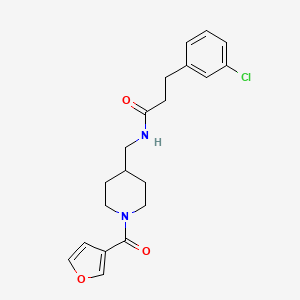

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of compounds with the structure similar to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves methods such as the Curtius Rearrangement, which is used to convert azide derivatives into ureas. This process facilitates the creation of new compounds, including those with quinazolinone frameworks, which have been characterized using NMR and X-ray crystallography for detailed structural analysis (Khouili et al., 2021).

Antimicrobial and Antifungal Activities

New compounds synthesized through processes involving urea derivatives have shown potential antimicrobial and antifungal activities. The exploration of quinazolinone derivatives, for instance, has led to the identification of compounds with significant antibacterial and antifungal properties, suggesting a promising avenue for the development of new therapeutic agents (Singh & Pandey, 2006).

Anticancer Properties

Urea and thiourea derivatives, especially those modified with halogens or allylic groups, have demonstrated cytotoxic effects against cancer cell lines in in vitro studies. The substitution of phenyl and benzoyl rings, as well as the addition of substituted aromatic rings and methyl or thiol groups, plays a crucial role in the compounds' activities against cancer. This indicates the potential of these derivatives in anticancer drug development, with specific analogues showing significant activity and promising as lead compounds (Dhokale, Thakar, & Bansode, 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds with structures similar to the queried compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase, indicating potential therapeutic applications for diseases where enzyme dysregulation is a factor. The design of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has led to the development of novel acetylcholinesterase inhibitors, showcasing the importance of optimizing the spacer length and conformational flexibility for enhancing inhibitory activities (Vidaluc et al., 1995).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide, followed by the addition of a carbodiimide to form the final product.", "Starting Materials": [ "2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "benzo[d][1,3]dioxole-5-carboxylic acid hydrazide", "carbodiimide" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Purification of the intermediate product by column chromatography.", "Step 3: Addition of a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) to the purified intermediate product to form the final product, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the final product by recrystallization." ] } | |

Numéro CAS |

942002-09-7 |

Formule moléculaire |

C21H16N4O4S |

Poids moléculaire |

420.44 |

Nom IUPAC |

1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |

InChI |

InChI=1S/C21H16N4O4S/c26-20(22-13-7-8-17-18(10-13)29-12-28-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-30-14/h1-10H,11-12H2,(H2,22,24,26) |

Clé InChI |

WSQQJFYAHNUMNQ-LYBHJNIJSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CS5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)